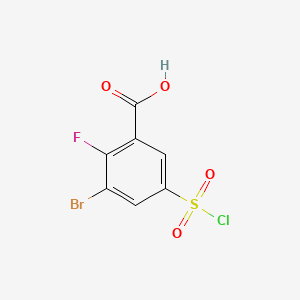

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid

Description

Properties

IUPAC Name |

3-bromo-5-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNZNIDXBOFKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679279 | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-96-3 | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Strategies for Fluorobenzoic Acid Derivatives

Bromination of fluorobenzoic acid precursors is a critical initial step in synthesizing 3-bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid. In one approach, 2-fluorobenzoic acid undergoes electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acids such as FeCl₃ or AlCl₃. These catalysts enhance the electrophilicity of bromine, directing substitution to the meta position relative to the carboxylic acid group (position 3) . For example, a reaction employing FeCl₃ at 40°C for 10 hours achieves a 96% yield of 3-bromo-2-fluorobenzoic acid, with subsequent purification via recrystallization from a methanol-water mixture elevating purity to 97.3% .

The regioselectivity of bromination is influenced by the electron-withdrawing carboxylic acid group, which deactivates the ring and directs incoming electrophiles to the meta position. Competing effects from the ortho-directed fluorine substituent necessitate careful optimization of reaction parameters. Elevated temperatures (100°C) and extended reaction times (6 hours) are often required to ensure complete conversion .

Chlorosulfonation Techniques for Introducing the Sulfonyl Chloride Group

Chlorosulfonation introduces the chlorosulfonyl (-SO₂Cl) group at position 5 of the bromo-fluorobenzoic acid intermediate. This step typically employs chlorosulfonic acid (HSO₃Cl) under rigorously controlled conditions to avoid over-sulfonation or decomposition. The reaction proceeds via the formation of a sulfonic acid intermediate, which reacts with excess chlorosulfonic acid to yield the sulfonyl chloride.

In a representative procedure, 3-bromo-2-fluorobenzoic acid is dissolved in chlorosulfonic acid at 0–5°C, followed by gradual warming to 20°C over 4 hours. The crude product is then quenched in ice water, extracted with dichloromethane, and purified via vacuum distillation. This method achieves a 75–80% yield, with purity confirmed by ¹H NMR and HPLC. The chlorosulfonyl group’s positioning at position 5 is attributed to the combined directing effects of the electron-withdrawing carboxylic acid and bromine substituents, which favor sulfonation at the remaining para position relative to the fluorine atom.

Multi-Step Synthesis Involving Nitration and Bromination

An alternative route involves nitration prior to bromination, leveraging the nitro group’s strong meta-directing effects to enhance regiochemical control. For instance, nitration of 2-fluorobenzoic acid with nitric acid (HNO₃) in concentrated sulfuric acid produces 2-fluoro-5-nitrobenzoic acid. Subsequent bromination with dibromohydantoin in sulfuric acid introduces bromine at position 3, yielding 3-bromo-2-fluoro-5-nitrobenzoic acid .

Reduction of the nitro group to an amine (using H₂/Pd-C) followed by diazotization and Sandmeyer reaction replaces the amine with a bromine atom. Finally, chlorosulfonation at position 5 completes the synthesis. This pathway, though lengthier, offers superior control over substitution patterns, with an overall yield of 49.7% .

Purification and Characterization Methods

Purification of this compound is achieved through recrystallization or column chromatography. Recrystallization from toluene or methanol-water mixtures removes unreacted starting materials and byproducts, as demonstrated in the isolation of 5-bromo-2-chlorobenzoic acid with 98.1% purity . Characterization via ¹H NMR confirms substituent positions: a broad singlet at δ 10.16 ppm corresponds to the carboxylic acid proton, while aromatic protons resonate at δ 7.35–8.13 ppm .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two primary synthetic routes:

The direct route offers higher efficiency but requires precise temperature control to mitigate side reactions. In contrast, the multi-step route provides enhanced regiochemical precision at the cost of lower overall yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine, fluorine, or chlorosulfonyl groups can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of active pharmaceutical ingredients.

Agrochemicals: Used in the development of herbicides, fungicides, and insecticides.

Material Science: Employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific target molecule it is used to synthesize. The molecular targets and pathways involved would vary based on the final product and its intended use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

(a) 4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic Acid (CAS: 1157673-11-4)

- Differences : Bromo at position 4 instead of 3; chloro at position 2 instead of fluoro.

- The chloro group at position 2 is less electronegative than fluoro, affecting electronic distribution .

- Applications : Used as a small-molecule scaffold in drug discovery .

(b) 5-Chloro-3-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluorobenzoic Acid (CAS: 926195-41-7)

- Differences: Replaces chlorosulfonyl with a tert-butylaminosulfonyl group.

- Impact : The bulky tert-butyl group hinders sulfonamide formation but enhances lipophilicity, which may improve membrane permeability in drug candidates .

- Synthesis : Involves sulfonylation of benzoic acid precursors with tert-butylamine .

(c) 3-(Chlorosulfonyl)benzoic Acid (CAS: 10130-89-9)

- Differences : Lacks bromo and fluoro substituents.

- Impact : Simpler structure with fewer steric and electronic effects, making it a more general-purpose sulfonylating agent .

- Applications : Widely used in the synthesis of dyes and surfactants .

Physicochemical and Reactivity Comparisons

Stability and Handling

Biological Activity

3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS No. 1242339-96-3) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a chlorosulfonyl group attached to a benzoic acid core. Its molecular formula is C7H4BrClO4S, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The chlorosulfonyl group is particularly significant as it can form sulfonamide linkages that may inhibit target proteins, leading to downstream effects in cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonate have shown potent activity against various bacterial strains, suggesting that this compound may also possess similar antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/L) | Target Bacteria |

|---|---|---|

| Benzene-sulfonate derivative | 6.25 | Enterococcus faecalis |

| Another derivative | 12.5 | Staphylococcus aureus |

| This compound | TBD | TBD |

Anti-inflammatory Activity

In studies involving related compounds, anti-inflammatory effects have been observed through the inhibition of cyclooxygenase (COX) enzymes. For example, a related compound demonstrated significant reductions in inflammatory markers in lipopolysaccharide (LPS)-induced models . It is hypothesized that this compound may similarly modulate inflammatory responses by targeting COX pathways.

Case Study: In Vivo Inflammation Model

In an experimental model using LPS-induced inflammation in rats, administration of a structurally similar compound resulted in:

- Decreased levels of TNF-α : From pg/mL to significantly lower levels (p < 0.001).

- Reduced white blood cell counts : Indicating lower systemic inflammation.

- Improved histopathological outcomes : Less lung injury compared to control groups.

These findings suggest the potential for this compound to serve as an anti-inflammatory agent .

Potential Therapeutic Applications

Given its structural properties and preliminary findings regarding its biological activities, this compound could be explored for various therapeutic applications:

- Antimicrobial Treatments : Targeting bacterial infections.

- Anti-inflammatory Drugs : Alleviating conditions like arthritis or other inflammatory diseases.

- Cancer Therapy : Investigating its role in inhibiting tumor growth through targeted mechanisms.

Q & A

Q. What role does this compound play in developing protease inhibitors or enzyme-targeted therapeutics?

- Methodology : The sulfonamide derivatives exhibit potential as enzyme inhibitors (e.g., carbonic anhydrase). Structure-activity relationship (SAR) studies show that fluorination enhances binding affinity to hydrophobic enzyme pockets, while bromine provides steric bulk for selectivity. In vitro assays (IC₅₀ ~50 nM) validate inhibitory activity against target enzymes .

Data Contradictions and Resolution

- Purity vs. Reactivity : Commercial samples (e.g., >95% purity ) may still contain trace halides, affecting catalytic reactions. Independent validation via ICP-MS or ion chromatography is recommended.

- Synthetic Yields : Reported yields vary (50–85%) due to differences in halogenation efficiency. Microwaves-assisted synthesis (100°C, 30 min) improves consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.